1,3-Diisopropylthiourea
Overview
Description
1,3-Diisopropylthiourea: is an organic compound with the molecular formula C_7H_16N_2S . It is a derivative of thiourea, where the hydrogen atoms are replaced by isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is known that thioureas, the class of compounds to which 1,3-Diisopropylthiourea belongs, can form stable coordination compounds with a variety of transition metal ions . .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives, like 1,3-Diisopropylthiourea, can form stable coordination compounds with a variety of transition metal ions .
Molecular Mechanism
It is known that thiourea derivatives can form intermolecular hydrogen bonds , which could potentially influence their interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diisopropylthiourea can be synthesized by reacting isopropylamine with carbon disulfide in the presence of a solvent like xylene. The reaction is typically carried out at a temperature of 50-60°C. After the addition of carbon disulfide, the mixture is heated and maintained at this temperature for 1-2 hours to ensure complete reaction. The resulting product is then cooled, filtered, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar procedure but on a larger scale. The process involves the use of reactors and absorption tanks to handle the by-products like hydrogen sulfide. The yield and purity of the product are optimized to over 99.55% and 99.90%, respectively .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diisopropylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
1,3-Diisopropylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
- 1,3-Diethylthiourea
- 1,3-Di-n-propylthiourea
- 1,3-Di-tert-butylthiourea
Comparison: 1,3-Diisopropylthiourea is unique due to its specific isopropyl groups, which provide distinct steric and electronic properties compared to other thiourea derivatives. This uniqueness makes it particularly effective in forming stable metal complexes and exhibiting specific biological activities .
Properties
IUPAC Name |
1,3-di(propan-2-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOCUNMMFZOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062756 | |
Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-17-6 | |
Record name | N,N′-Bis(1-methylethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2986-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diisopropylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diisopropylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diisopropyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIISOPROPYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4K58EWC8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 1,3-Diisopropylthiourea (DIPTU) compare to similar thiourea derivatives?
A: The research abstract highlights that DIPTU exhibits structural similarities with 1,3-diethylthiourea (DETU) in its solid state. Both compounds form two-dimensional networks in their crystal lattice due to N-H···S hydrogen bonds between adjacent molecules []. This is in contrast to 1,3-diphenylthiourea (DPTU), which forms one-dimensional chains through similar hydrogen bonding, indicating the impact of the substituents on the crystal packing arrangement.
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